4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine
Overview
Description
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine typically involves several steps:
Starting Materials: The synthesis begins with benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of pyrimidine-thiones by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.
Aromatization: The heterocyclic ring is then aromatized in boiling xylene in the presence of sulfur.
Methylation: The resulting compound undergoes S-methylation to form methylsulfonyl derivatives.
Final Product: The final step involves the formation of guanidines with suitable amines to yield this compound.
Chemical Reactions Analysis
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrimidines.
Scientific Research Applications
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antitrypanosomal and antiplasmodial agents.
Pharmaceuticals: The compound is explored for its potential as a therapeutic agent in treating diseases like malaria and sleeping sickness.
Materials Science: Due to its heterocyclic structure, it is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors:
Comparison with Similar Compounds
4-Methyl-6-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds:
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-5-10(6-4-8)11-7-9(2)14-12(13)15-11/h3-7H,1-2H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDBWKSCJYDDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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